Olanzapine-d3
Overview
Description
Synthesis Analysis
The synthesis of olanzapine involves the use of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine, N-methylpiperazine, and 1-propanol . The reaction is carried out in a three-necked round bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer .Molecular Structure Analysis
Olanzapine has a molecular formula of C17H20N4S and an average mass of 312.432 Da . An extensive experimental search for solid forms of the antipsychotic compound olanzapine identified 60 distinct solid forms including three nonsolvated polymorphs, 56 crystalline solvates, and an amorphous phase .Chemical Reactions Analysis
Olanzapine is greatly metabolized in the liver, which represents around 40% of the administered dose, mainly by the activity of glucuronide enzymes and by the cytochrome P450 system . From the CYP system, the main metabolic enzymes are CYP1A2 and CYP2D6 .Physical And Chemical Properties Analysis
Thermoanalytical methods showed evidence of interaction between OLZ and magnesium stearate, lactose, and povidone . These results can be useful during the selection of excipients for pharmaceutical formulation development .Scientific Research Applications
Treatment of Nausea and Vomiting
Olanzapine is effective in treating chronic nausea, preventing chemotherapy-induced nausea and vomiting, and managing breakthrough chemotherapy-induced nausea and vomiting (Navari, 2014).
Schizophrenia Treatment and Genetic Response Predictors
In schizophrenia treatment, olanzapine's efficacy varies, with genetic factors influencing patient response. It is a first-line medication in India (Thomas et al., 2008).
Metabolic Adverse Effects
Olanzapine induces hepatic insulin resistance, which is mediated by the IRS/PI3K/Akt signaling pathway (Ren et al., 2019).
Receptor Occupancy Studies
Olanzapine shows higher occupancy of temporal cortical than striatal D2/D3 dopamine receptors, which might account for its clinical profile of high therapeutic efficacy with few extrapyramidal side effects (Bigliani et al., 2000).
Epigenetic Modulation in Metabolic Disorders
Olanzapine-induced metabolic disorders, including dyslipidemia, might involve epigenetic modulations of the hepatic PPARγ pathway (Su et al., 2020).
Basic Science Update
Olanzapine's broad receptor binding profile accounts for its pharmacological effects in schizophrenia. It inhibits dopaminergic neurons in the A10 but not the A9 tract, suggesting the drug will not cause extrapyramidal side-effects (Bymaster et al., 1999).
D2-Selective Actions
In vivo, olanzapine and other antipsychotics like clozapine and risperidone are D2-selective, which suggests their clinical effects cannot be attributed to D3 receptor blockade (McCormick et al., 2010).
5-HT2 and D2 Receptor Occupancy
Olanzapine induces near saturation of 5-HT2 receptors even at low doses and shows a higher 5-HT2 than D2 occupancy at all doses (Kapur et al., 1998).
Safety And Hazards
Future Directions
The pharmacogenetics of olanzapine treatment is a promising area of research . Genetic polymorphism in olanzapine-metabolizing enzymes, transporters, and drug targets is associated with alterations in safety and efficacy . Future research is needed to describe all clinically relevant pharmacogenetic information on olanzapine and to propose clinically actionable variants .
properties
IUPAC Name |
2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662160 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Olanzapine-d3 | |
CAS RN |
786686-79-1 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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